N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound known for its unique structural properties. This compound features a benzoxadiazole moiety, which is often associated with fluorescent properties, making it useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple stepsThe final step involves the coupling of this intermediate with the benzodioxine carboxamide under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzodioxine moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group in the benzoxadiazole can be reduced to an amino group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonyl derivatives.
Scientific Research Applications
N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:
Chemistry: Used as a fluorescent probe in analytical chemistry for detecting various analytes.
Biology: Employed in cellular imaging to study cell viability and glucose uptake.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to target specific cellular pathways.
Industry: Utilized in the development of advanced materials with specific optical properties.
Mechanism of Action
The mechanism of action of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The benzoxadiazole moiety can bind to proteins and enzymes, altering their activity. This compound can also participate in electron transfer processes, making it useful in studying redox reactions .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}biphenyl-4-carboxamide
- 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose
Uniqueness
N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its combination of a benzoxadiazole moiety with a benzodioxine carboxamide. This structural arrangement provides distinct fluorescent properties and reactivity, making it valuable in various scientific fields .
Properties
Molecular Formula |
C17H16N4O6S |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
N-[2-(2,1,3-benzoxadiazol-4-ylsulfonylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C17H16N4O6S/c22-17(14-10-25-12-5-1-2-6-13(12)26-14)18-8-9-19-28(23,24)15-7-3-4-11-16(15)21-27-20-11/h1-7,14,19H,8-10H2,(H,18,22) |
InChI Key |
GBPFYBYGBSRMOO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCCNS(=O)(=O)C3=CC=CC4=NON=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.